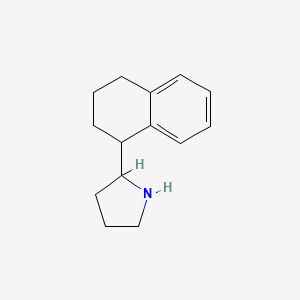

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine

Description

Contextualization of Pyrrolidine (B122466) and Tetrahydronaphthalene Scaffolds in Synthetic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a privileged scaffold in organic synthesis. nih.gov It is a core component of the amino acid proline and is found in a vast array of natural products and synthetic drugs. nih.gov The utility of the pyrrolidine motif is highlighted by its widespread use in asymmetric organocatalysis, where proline and its derivatives have been instrumental in the development of highly enantioselective transformations. nih.govbohrium.com Synthetic chemists have developed numerous methods to construct and functionalize the pyrrolidine ring, reflecting its importance as a versatile building block. rsc.orgorganic-chemistry.org

Similarly, the tetrahydronaphthalene, or tetralin, scaffold is a key structural unit in many biologically active molecules and functional materials. acs.org Its rigid, bicyclic framework is present in numerous natural products and has been a target for synthetic chemists for decades. Various synthetic strategies, including domino reactions and transition-metal-catalyzed cyclizations, have been developed to access substituted tetralin derivatives. acs.org

The combination of these two scaffolds in 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine results in a molecule with distinct stereochemical and electronic properties that are of interest in modern synthetic efforts.

Historical Development and Significance of Structurally Related Compounds (excluding clinical applications)

While specific historical accounts of the synthesis of this compound are not readily found, the development of structurally related compounds provides a relevant historical context. A notable area of research has been in the synthesis of spirocyclic systems that join a tetralin and a pyrrolidine ring through a common carbon atom. For instance, the synthesis of spiro[tetralin-2,2'-pyrrolidine] derivatives was reported in the early 1980s. nih.gov These syntheses often involved a multi-step sequence, beginning with a Michael condensation of a nitrotetralin with an acrylate, followed by reductive cyclization to form the pyrrolidine ring. nih.gov This work highlights the long-standing interest in combining these two ring systems, driven by the search for novel chemical entities with interesting properties.

The following table outlines a general synthetic approach for a related spiro compound, illustrating the chemical transformations involved.

| Step | Reactants | Key Transformation | Product |

| 1 | 2-Nitrotetralin, Methyl acrylate | Michael Condensation | Methyl 3-(2-nitro-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate |

| 2 | Propanoate intermediate | Reductive Cyclization | Spiro[tetralin-2,2'-pyrrolidin]-5'-one |

| 3 | Lactam intermediate | Reduction (e.g., with LiAlH4) | Spiro[tetralin-2,2'-pyrrolidine] |

This table is a generalized representation based on historical syntheses of related compounds. nih.gov

Current Research Frontiers and Unaddressed Questions in the Synthesis and Reactivity of the Chemical Compound

The limited specific literature on this compound means that its synthesis and reactivity represent a significant area for new research. Several key questions remain unaddressed:

Stereoselective Synthesis: A primary challenge is the development of efficient and highly stereoselective syntheses of this compound. Given the two stereocenters at the point of connection, controlling the relative and absolute stereochemistry is crucial. Modern organocatalytic or transition-metal-catalyzed methods, which have been successfully applied to other chiral pyrrolidines and tetralins, could be explored. bohrium.comacs.org

Reactivity and Functionalization: The reactivity of the pyrrolidine nitrogen and the potential for functionalization of both the pyrrolidine and tetralin rings are largely unexplored. Understanding how the electronic and steric properties of each scaffold influence the reactivity of the other would be a key area of investigation.

Applications in Catalysis: Chiral pyrrolidine derivatives are renowned for their use as organocatalysts. nih.govbohrium.com An important unaddressed question is whether this compound or its derivatives can serve as effective catalysts for asymmetric reactions, leveraging the steric bulk of the tetralin group to control enantioselectivity.

Chemical Properties: Detailed characterization of the physicochemical properties of this compound is needed. While basic information is available from chemical suppliers, in-depth spectroscopic and structural analysis would provide a more complete understanding of its conformational preferences and electronic structure. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-2,5,7,13-15H,3-4,6,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCLJELINMIBEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3CCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1,2,3,4 Tetrahydronaphthalen 1 Yl Pyrrolidine and Its Analogues

Retrosynthetic Strategies and Key Disconnections for the Chemical Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine, several key disconnections can be envisioned.

C–C Bond Disconnection: A primary disconnection can be made at the carbon-carbon bond linking the tetralin and pyrrolidine (B122466) rings. This approach simplifies the target into a pyrrolidine-based nucleophile (or its synthon) and a tetralone-based electrophile. This strategy is convergent, allowing for the separate synthesis of the two main fragments before their final assembly.

Intramolecular C–N Bond Disconnection: An alternative strategy involves disconnecting one of the C–N bonds within the pyrrolidine ring. This leads to an acyclic precursor, such as a γ-amino ketone or a related derivative. The subsequent forward reaction would be an intramolecular cyclization, a common method for forming heterocyclic rings. osaka-u.ac.jpnih.gov For instance, a 1,4-dicarbonyl compound can react with an amine followed by reduction, or an amino alcohol can undergo cyclization to form the pyrrolidine ring. organic-chemistry.org

[3+2] Cycloaddition Disconnection: A powerful and modern approach for constructing the pyrrolidine ring is through a [3+2] cycloaddition reaction. nih.govnih.govacs.org In this retrosynthetic view, the pyrrolidine ring is deconstructed into a three-atom component (an azomethine ylide) and a two-atom component (an alkene dipolarophile). This method is highly efficient for creating polysubstituted pyrrolidines with excellent control over stereochemistry in a single, atom-economic step. acs.orgnih.gov

Classical and Modern Synthetic Routes to the Pyrrolidine Moiety

The synthesis of the pyrrolidine scaffold can be achieved through a variety of classical and modern methodologies.

Classical methods often rely on fundamental organic reactions. These include:

The cyclization of amino alcohols. organic-chemistry.org

Reductive amination of 1,4-dicarbonyl compounds.

Intramolecular cyclization of ω-haloamines.

Modern synthetic routes offer improved efficiency, selectivity, and functional group tolerance. Notable examples include:

Metal-Catalyzed Cyclizations: Transition metals like copper and palladium can catalyze intramolecular C-H amination or carboamination reactions to form the pyrrolidine ring. organic-chemistry.orgnih.gov

Multi-component Reactions (MCRs): MCRs have emerged as highly efficient methods for synthesizing complex pyrrolidine derivatives in a single step from three or more starting materials, offering high atom economy and reducing waste. researchgate.netdntb.gov.ua

Biocatalytic Approaches: Enzymes such as transaminases and imine reductases (IREDs) are increasingly used for the asymmetric synthesis of chiral pyrrolidines, providing exceptional enantioselectivity under mild conditions. nih.govacs.orgnih.govacs.org

Linear synthesis involves the sequential modification of a starting material through a series of reactions to build the target molecule. This approach can be lengthy but allows for precise control at each step. For instance, the synthesis of a 2-aryl pyrrolidine analogue can begin with a chiral precursor like proline or 4-hydroxyproline, which is then functionalized in a stepwise manner. mdpi.comnih.gov

An alternative linear sequence starts from an acyclic precursor. A typical route might involve:

Synthesis of an ω-chloro N-(tert-butanesulfinyl)ketimine from a corresponding ketone.

Reductive cyclization of the ketimine to form the N-sulfinyl-pyrrolidine.

Acid-mediated removal of the sulfinyl protecting group to yield the final pyrrolidine. google.com

This sequence, while multi-step, provides access to enantiomerically pure pyrrolidines by leveraging the stereodirecting effect of the chiral sulfinyl group.

Convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. This approach is generally more efficient for complex molecules than a linear synthesis. For this compound, a convergent strategy would involve synthesizing a suitable tetralin derivative and a 2-substituted pyrrolidine fragment separately, followed by a coupling reaction.

Divergent synthesis is a powerful strategy for creating a library of related compounds from a common intermediate. wikipedia.org This is particularly useful in drug discovery for structure-activity relationship studies. Starting with a core scaffold, divergent synthesis introduces diversity by reacting the core with a variety of building blocks. For example, a common pyrrolidine intermediate can be functionalized with different aryl groups. nih.gov Furthermore, catalyst control can enable divergent synthesis; by simply changing the catalyst (e.g., copper vs. gold), the same starting materials can be guided through different reaction pathways to yield structurally distinct N-heterocyclic products. nih.govnih.gov

Asymmetric Synthesis and Stereochemical Control

The connection between the pyrrolidine and tetralin rings creates a stereogenic center, making stereochemical control a critical aspect of the synthesis. The chemical and biological properties of substituted pyrrolidines are highly dependent on their relative stereochemistry. beilstein-journals.org

Numerous strategies have been developed for the asymmetric synthesis of 2-substituted pyrrolidines, including:

Catalytic Asymmetric Reduction: The asymmetric reduction of 2-aryl-substituted pyrrolines using biocatalysts like imine reductases (IREDs) can produce either the (R) or (S) enantiomer of the corresponding pyrrolidine with excellent enantioselectivity (>99% ee). nih.govacs.org

Catalytic Asymmetric Cycloadditions: The 1,3-dipolar cycloaddition of azomethine ylides with alkenes, catalyzed by chiral metal complexes (e.g., copper(I)), is one of the most powerful methods for the stereocontrolled synthesis of highly functionalized, enantioenriched pyrrolidines. nih.govrsc.orgrsc.org This reaction can generate multiple stereocenters simultaneously with high diastereo- and enantioselectivity. acs.org

Substrate-Controlled Diastereoselective Reactions: Using a chiral starting material from the "chiral pool," such as an amino acid, can direct the stereochemical outcome of subsequent reactions.

Chiral auxiliaries are recoverable stereogenic groups that are temporarily attached to a substrate to direct the stereoselectivity of a reaction. wikipedia.org They are a robust and widely used tool for asymmetric synthesis.

N-tert-Butanesulfinamide: The enantiopure tert-butanesulfinamide, developed by Ellman, is one of the most effective and widely used chiral auxiliaries for the synthesis of chiral amines. researchgate.net It can be condensed with ketones or aldehydes to form N-sulfinylimines. These intermediates can then undergo diastereoselective addition of nucleophiles or participate in cyclization reactions. For example, the diastereoselective reductive cyclization of γ-chloro N-tert-butanesulfinyl ketimines can yield either diastereomer of a 2-substituted pyrrolidine with high selectivity, controlled simply by the choice of reducing agent. google.com The sulfinyl group acts as a powerful stereodirecting group and can be easily removed under mild acidic conditions to afford the free amine. researchgate.net

Oxazolidinones: Evans oxazolidinones are another class of powerful chiral auxiliaries. They can be used to control the stereochemistry of alkylation and aldol (B89426) reactions, which can be key steps in the linear synthesis of complex acyclic precursors that are later cyclized to form chiral pyrrolidines. wikipedia.org

The table below summarizes the outcomes of selected asymmetric syntheses of 2-aryl-pyrrolidine analogues, highlighting the high levels of stereocontrol achievable with modern methods.

| Method | Catalyst/Auxiliary | Substrate | Product | Yield (%) | Stereoselectivity (ee/dr) | Reference |

|---|---|---|---|---|---|---|

| Biocatalytic Reduction | (R)-selective IRED (ScIR) | 2-phenyl-1-pyrroline | (R)-2-phenylpyrrolidine | 75 | >99% ee | nih.govacs.org |

| Biocatalytic Reduction | (S)-selective IRED (SvIR) | 2-phenyl-1-pyrroline | (S)-2-phenylpyrrolidine | 79 | >99% ee | nih.govacs.org |

| Biocatalytic Transamination | Transaminase (ATA-256) | 4-chloro-1-phenylbutan-1-one | (R)-2-phenylpyrrolidine | 81 | >99.5% ee | nih.govacs.org |

| [3+2] Cycloaddition | Cu(I)/Fesulphos | Azomethine ylide + Styrene | Substituted Phenylpyrrolidine | 96 | 97% ee, >20:1 dr | rsc.org |

| Reductive Cyclization | N-tert-butanesulfinamide | γ-chloro ketimine | 2-aryl-pyrrolidine | ~85 | 99:1 dr | google.com |

Asymmetric Catalysis for Enantioselective Synthesis

The enantioselective synthesis of 2-substituted pyrrolidines, including the target compound, is crucial as different enantiomers can exhibit distinct biological activities. Asymmetric catalysis offers a powerful tool to achieve high enantiomeric excess (ee).

One promising approach involves the use of transition-metal catalysis. Palladium-catalyzed asymmetric carboamination reactions have been successfully employed for the enantioselective synthesis of 2-(arylmethyl)pyrrolidines. nih.gov This method involves the coupling of N-Boc-pent-4-enylamines with aryl bromides in the presence of a chiral palladium catalyst. For the synthesis of this compound, a similar strategy could be envisioned, utilizing 1-bromo-1,2,3,4-tetrahydronaphthalene (B1340069) as the aryl halide. The choice of chiral ligand is critical for achieving high enantioselectivity.

Another powerful strategy is biocatalysis, which utilizes enzymes to perform stereoselective transformations. Imine reductases (IREDs) and transaminases have shown great potential in the synthesis of chiral 2-aryl-substituted pyrrolidines. acs.org IREDs can catalyze the asymmetric reduction of 2-aryl-pyrrolines to the corresponding pyrrolidines with excellent enantioselectivity (>99% ee). acs.org Transaminases can be used in a cascade reaction starting from ω-chloroketones to produce chiral 2-substituted pyrrolidines with high analytical yields and enantiomeric excesses. acs.orgnih.gov This biocatalytic approach is particularly attractive due to its high selectivity and environmentally friendly reaction conditions.

Organocatalysis also presents a viable route. Chiral phosphoric acids and other organocatalysts have been used to promote enantioselective additions to imines, which can be precursors to chiral pyrrolidines. nih.gov These catalysts can activate the substrates through hydrogen bonding, leading to highly stereocontrolled transformations.

Table 1: Comparison of Asymmetric Catalytic Methods for 2-Aryl-Pyrrolidine Synthesis

| Catalytic System | Key Features | Potential Applicability to Target Compound |

|---|---|---|

| Palladium Catalysis | Utilizes chiral phosphine (B1218219) ligands; good for 2-(arylmethyl)pyrrolidines. nih.gov | Adaptable using 1-bromo-1,2,3,4-tetrahydronaphthalene. |

| Imine Reductases (IREDs) | High enantioselectivity (>99% ee) for 2-aryl-pyrrolines. acs.org | Requires the synthesis of the corresponding 2-(tetralinyl)pyrroline precursor. |

| Transaminases | Employs ω-chloroketones as starting materials; high ee and yield. acs.orgnih.gov | Applicable by using a suitable ω-chloro-tetralinyl ketone. |

| Organocatalysis | Metal-free; uses chiral Brønsted or Lewis acids. nih.gov | Versatile for various precursors leading to the tetralinylpyrrolidine scaffold. |

Diastereoselective Synthesis Strategies

When the pyrrolidine ring is further substituted, controlling the relative stereochemistry between the substituents becomes paramount. Diastereoselective synthesis strategies are employed to achieve this control.

A prominent method for the diastereoselective synthesis of polysubstituted pyrrolidines is the [3+2] cycloaddition reaction. nih.govnih.govresearchgate.net This reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. In the context of pyrrolidine synthesis, azomethine ylides are commonly used as the 1,3-dipole. The stereochemical outcome of the cycloaddition can be controlled by using chiral auxiliaries or catalysts. For instance, the use of N-tert-butanesulfinylazadienes in a [3+2] cycloaddition with azomethine ylides, catalyzed by Ag₂CO₃, has been shown to produce densely substituted pyrrolidines with high regio- and diastereoselectivities. nih.govresearchgate.net The bulky tetrahydronaphthalene group would likely influence the facial selectivity of the cycloaddition, potentially leading to high diastereoselectivity.

Another strategy involves the diastereoselective reduction of substituted pyrroles or pyrrolines. The heterogeneous catalytic hydrogenation of highly substituted pyrroles can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. nih.gov The initial reduction of a substituent can direct the subsequent hydrogenation of the pyrrole (B145914) ring. nih.gov Similarly, the reduction of a 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-Δ¹-pyrroline could be influenced by the steric bulk of the tetralin group, favoring the approach of the reducing agent from the less hindered face.

Application of Green Chemistry Principles in the Synthesis of the Chemical Compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgewadirect.comnih.gov The synthesis of this compound and its analogues can be made more sustainable by incorporating these principles.

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy). nih.gov

Safer Solvents and Auxiliaries: Utilizing greener solvents such as water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. mdpi.comtandfonline.com

Catalysis: Employing catalytic reagents (e.g., biocatalysts, organocatalysts, or transition-metal catalysts) in small amounts rather than stoichiometric reagents to minimize waste. nih.gov

Use of Renewable Feedstocks: When possible, utilizing starting materials derived from renewable resources.

Biocatalytic methods, as mentioned in section 2.3.2, are inherently green as they are conducted in aqueous media under mild conditions. mdpi.com The use of multicomponent reactions, which can construct complex molecules in a single step from three or more reactants, also aligns with green chemistry principles by reducing the number of synthetic steps and waste generation. mdpi.com

Table 2: Green Chemistry Approaches in Pyrrolidine Synthesis

| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Reference |

|---|---|---|

| Waste Prevention | One-pot and multicomponent reactions to increase atom economy. | nih.govmdpi.com |

| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions. | mdpi.comtandfonline.com |

| Catalysis | Biocatalysis, organocatalysis, and transition-metal catalysis to reduce waste. | nih.gov |

| Energy Efficiency | Microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. | mdpi.com |

Flow Chemistry and Continuous Processing in Pyrrolidine Synthesis

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reaction control, and easier scalability. rsc.orgnih.govnih.govrsc.org These benefits are particularly valuable for the synthesis of pharmaceutical intermediates.

The synthesis of chiral pyrrolidines has been successfully demonstrated in continuous flow systems. rsc.org For instance, a highly diastereoselective continuous flow protocol for the synthesis of α-chiral pyrrolidines has been developed, affording products in high yields and with excellent diastereocontrol within a short reaction time. rsc.org This methodology could be adapted for the synthesis of this compound.

Flow chemistry also enables the safe use of hazardous reagents and intermediates by generating them in situ and consuming them immediately. Furthermore, multi-step syntheses can be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates, which significantly improves efficiency. nih.gov The integration of in-line purification and analysis techniques further enhances the utility of flow chemistry for producing high-purity compounds.

Total Synthesis of Complex Natural Products or Advanced Intermediates Incorporating the Chemical Compound's Scaffold

The 2-aryl-pyrrolidine scaffold is a key structural motif in many biologically active natural products, particularly alkaloids. benthamscience.comnih.govmdpi.com The synthetic methodologies developed for this compound can be applied to the total synthesis of such complex molecules.

For example, the pyrrolidine alkaloid hygrine, a biosynthetic precursor to tropane (B1204802) alkaloids, contains a 2-substituted pyrrolidine ring. benthamscience.com While the substituent is not a tetralin group, the stereoselective strategies discussed above are relevant to its synthesis.

More complex alkaloids, such as those in the spirotryprostatin family, feature a spiro-fused pyrrolidine ring. mdpi.com The construction of the intricate polycyclic systems found in these natural products often relies on the precise stereochemical control established during the synthesis of the pyrrolidine core. The methodologies for creating the C2-stereocenter of this compound, such as asymmetric catalysis and diastereoselective cycloadditions, are foundational for building up the complexity required for these natural product targets.

The synthesis of advanced pharmaceutical intermediates also benefits from these methods. For instance, the core of several drugs for treating viral infections like hepatitis C contains a substituted pyrrolidine ring. mdpi.com The development of robust and scalable synthetic routes to compounds like this compound can therefore serve as a platform for the synthesis of novel drug candidates.

Structural Elucidation and Conformational Analysis of 2 1,2,3,4 Tetrahydronaphthalen 1 Yl Pyrrolidine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine. Each technique offers unique information about the molecule's atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon frameworks, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The aromatic protons of the tetrahydronaphthalene ring typically appear as a complex multiplet in the downfield region (approx. δ 7.0-7.2 ppm). The aliphatic protons on both the tetrahydronaphthalene and pyrrolidine (B122466) rings produce signals at higher field strengths (approx. δ 1.5-4.0 ppm). Key signals include the methine proton at the junction of the two ring systems and the protons adjacent to the nitrogen atom in the pyrrolidine ring, which are often shifted further downfield due to the atom's electronegativity. researchgate.nethmdb.ca The coupling patterns (splitting of signals) provide crucial information about the connectivity of adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum distinguishes each unique carbon atom in the molecule. The aromatic carbons of the tetrahydronaphthalene moiety resonate at lower field (approx. δ 125-140 ppm), while the aliphatic carbons of both rings appear at higher field (approx. δ 20-60 ppm). rsc.org The carbon atom at the stereocenter, linking the two rings, and the carbons bonded to the nitrogen atom exhibit characteristic chemical shifts that are vital for unambiguous structural assignment.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assemble the complete molecular structure.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the proton connectivity within the pyrrolidine and tetrahydronaphthalene fragments.

HSQC spectra correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 7.0 - 7.2 (m) | 125.0 - 130.0 |

| Aromatic C (quaternary) | - | 135.0 - 142.0 |

| N-CH (pyrrolidine) | 3.0 - 3.5 (m) | 55.0 - 65.0 |

| CH (junction) | 3.5 - 4.0 (m) | 60.0 - 70.0 |

| Aliphatic CH₂ | 1.5 - 3.0 (m) | 20.0 - 40.0 |

Note: These are generalized predicted ranges. Actual values can vary based on solvent and experimental conditions.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. nist.gov

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (201.31 g/mol ). chemicalbook.com The fragmentation pattern is a key diagnostic tool. Common fragmentation pathways would likely involve the cleavage of the bond between the two ring systems. This could result in fragments corresponding to the tetrahydronaphthyl cation or the pyrrolidinyl cation, providing evidence for the presence of these two structural units. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For C₁₄H₁₉N, the calculated exact mass is 201.1517. An HRMS measurement confirming this value provides strong evidence for the compound's molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. nih.gov

Table 2: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₄H₁₉N |

| Molecular Weight | 201.31 |

| Calculated Exact Mass | 201.1517 |

| Key Fragmentation Ions (Predicted) | m/z corresponding to [C₁₀H₁₁]⁺ and [C₄H₈N]⁺ |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy probe the functional groups present in a molecule by measuring the vibrations of its bonds. nih.govresearchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands.

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine in the pyrrolidine ring.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from both rings are observed just below 3000 cm⁻¹. nist.gov

C=C Stretches: Aromatic ring stretching vibrations typically result in sharp peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration would be found in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce a strong signal in the Raman spectrum, which can be a useful diagnostic feature. researchgate.net

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by the aromatic tetralin chromophore. nih.gov The benzene (B151609) ring gives rise to characteristic absorptions due to π-π* transitions. Typically, a strong absorption band (the E2 band) is observed around 210-220 nm, and a weaker, fine-structured band (the B band) is seen around 260-270 nm. researchgate.net The pyrrolidine moiety, being fully saturated, does not absorb significantly in the UV-Vis range but can have a minor auxochromic effect.

X-ray Crystallography of the Chemical Compound and its Co-crystals/Salts

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. mdpi.com While a crystal structure for the free base of this compound may not be readily available, structures of its salts (e.g., hydrochloride or tartrate) or co-crystals are often reported. nih.gov

A crystallographic analysis would confirm the connectivity of the atoms and establish the relative stereochemistry at the chiral center where the two rings are joined. Furthermore, it would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. doaj.org The packing of molecules in the crystal lattice, governed by intermolecular forces like hydrogen bonding (involving the pyrrolidine N-H group) and van der Waals interactions, would also be elucidated. nih.gov

Detailed Conformational Analysis

The non-aromatic rings of this compound are not planar and exist in various conformations.

Tetralin Ring: The dihydronaphthalene part of the tetralin system typically adopts a half-chair conformation to minimize steric strain. nih.govrsc.org The energy barrier for interconversion between different half-chair forms can be studied using computational methods and temperature-dependent NMR spectroscopy.

Pyrrolidine Ring: The five-membered pyrrolidine ring is also puckered, commonly adopting either an envelope or a twist (half-chair) conformation. researchgate.net The specific conformation and the orientation of the substituent are influenced by steric interactions between the two ring systems.

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for exploring the conformational landscape of the molecule. clockss.org These calculations can predict the relative energies of different conformers, the rotational barriers around the single bond connecting the two rings, and the preferred puckering of each ring, providing a detailed picture of the molecule's three-dimensional structure and flexibility.

Experimental Studies of Conformation (e.g., Variable Temperature NMR)

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique used to study dynamic processes in molecules, including conformational changes. By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that provide information about the energy barriers between different conformations.

At room temperature, if the interconversion between conformers is rapid on the NMR timescale, the observed spectrum will be an average of the signals for each conformer. As the temperature is lowered, this interconversion slows down. If the temperature is lowered sufficiently to reach the coalescence point, the single averaged peak for a given nucleus will broaden and eventually split into separate signals corresponding to each distinct conformer.

A hypothetical VT-NMR study of this compound would likely focus on specific protons, such as those on the pyrrolidine ring or the benzylic proton of the tetralin moiety. The analysis of the coalescence temperature and the chemical shift differences between the conformers would allow for the calculation of the free energy of activation (ΔG‡) for the conformational exchange.

Hypothetical Data Table for VT-NMR Study:

| Temperature (K) | Observed Linewidth (Hz) of a Key Proton Signal | Appearance of Spectrum |

| 298 | Sharp | Averaged Spectrum |

| 250 | Broad | Coalescence |

| 200 | Two distinct signals | Slow Exchange Limit |

This table is illustrative and does not represent actual experimental data.

Computational Approaches to Conformational Landscape

In the absence of experimental data, computational chemistry provides a powerful tool to predict the stable conformations of a molecule and their relative energies. Methods such as Density Functional Theory (DFT) are commonly employed to explore the potential energy surface of a molecule.

A computational study of this compound would involve:

Conformational Search: Systematically rotating the rotatable bonds and exploring the different puckering modes of the two rings to identify all possible low-energy conformers.

Geometry Optimization: Optimizing the geometry of each identified conformer to find the local energy minima on the potential energy surface.

Energy Calculation: Calculating the relative energies of the optimized conformers to determine their populations at a given temperature using the Boltzmann distribution.

The results would reveal the most stable conformer(s) and the energy differences between them, providing a theoretical understanding of the molecule's conformational preferences.

Hypothetical Data Table for Computational Conformational Analysis:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-C) (°) | Pyrrolidine Puckering | Tetralin Puckering |

| 1 | 0.00 | 175 | Envelope | Half-Chair |

| 2 | 1.25 | 65 | Twist | Half-Chair |

| 3 | 2.50 | -70 | Envelope | Twist-Boat |

This table is illustrative and does not represent actual calculated data.

Chiroptical Properties and Stereoisomer Differentiation (if applicable)

Given that this compound possesses a stereocenter at the point of attachment of the pyrrolidine ring to the tetralin ring, it is a chiral molecule. Chiroptical spectroscopic techniques are essential for distinguishing between its enantiomers.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule, also as a function of wavelength.

Both ORD and CD spectra are highly sensitive to the three-dimensional structure of a molecule. The sign and magnitude of the Cotton effects in these spectra are characteristic of a particular enantiomer and its conformation. While no experimental ORD or CD spectra for this compound have been reported, such studies would be invaluable for assigning the absolute configuration of a synthesized sample.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. VCD provides detailed information about the stereochemistry of a molecule in solution.

A key advantage of VCD is that the experimental spectrum of a chiral molecule can be compared with a spectrum predicted from quantum chemical calculations (typically DFT). A good match between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous determination of its absolute configuration. A VCD study of this compound would provide a powerful method for assigning its absolute stereochemistry.

Theoretical and Computational Chemistry Studies of 2 1,2,3,4 Tetrahydronaphthalen 1 Yl Pyrrolidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. beilstein-journals.org These methods solve the Schrödinger equation for a given molecule to provide information about its electron distribution, molecular orbitals, and energy.

For pyrrolidine (B122466) derivatives, DFT calculations can be used to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity.

In studies of related pyrrolidine structures, DFT calculations have been employed to:

Optimize molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Mapping electron density and electrostatic potential to identify regions susceptible to electrophilic or nucleophilic attack.

Predict reaction mechanisms: By calculating the energy profiles of reaction pathways, researchers can understand how the molecule might be synthesized or how it might metabolize. beilstein-journals.org

Table 1: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical stability and reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule; influences solubility and intermolecular interactions. |

| Electrostatic Potential | Visual representation of charge distribution; predicts sites for electrophilic and nucleophilic attack. |

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, which is essential for the rational design of new derivatives with specific biological activities.

Molecular Dynamics Simulations to Investigate Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape of a molecule and how it changes in different environments.

For a flexible molecule like 2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine, which contains a non-planar pyrrolidine ring and a tetralin system that can adopt different puckered conformations, MD simulations are particularly valuable. researchgate.netresearchgate.net The pyrrolidine ring itself is known to exist in two primary puckered forms: the "envelope" and "twist" conformations. nih.gov The specific substituents on the ring can influence the energetic preference for one conformation over the other. nih.gov

A typical MD simulation study of this compound would involve:

System Setup: Placing the molecule in a simulation box, often filled with a solvent like water to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry of the system to remove any steric clashes.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample a representative range of conformations.

Analysis of the MD trajectory can reveal the preferred conformations of the molecule, the flexibility of different parts of the structure, and the transitions between different conformational states. uni-freiburg.de This information is crucial for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformation in solution.

Molecular Docking Studies and Ligand-Target Interaction Modeling (focused on in vitro mechanistic insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a protein target.

The general process of molecular docking involves:

Preparation of the ligand and protein structures: This includes adding hydrogen atoms and assigning partial charges.

Defining the binding site: This is typically a pocket or groove on the surface of the protein.

Sampling of ligand conformations and orientations: The docking algorithm explores different ways the ligand can fit into the binding site.

Scoring the poses: A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating better binding.

For derivatives of pyrrolidine and tetrahydronaphthalene, molecular docking studies have been used to investigate their interactions with a variety of biological targets, including enzymes and receptors. nih.govnih.govresearchgate.netnih.govmdpi.com These studies can provide valuable insights into the specific amino acid residues involved in the binding and the types of interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 2: Common Types of Ligand-Target Interactions in Molecular Docking

| Interaction Type | Description |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Cation-Pi Interaction | A noncovalent interaction between a cation and the face of an electron-rich pi system. |

These in silico predictions of ligand-target interactions can guide the design of in vitro experiments to validate the predicted binding mode and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for in vitro Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

A QSAR study involves the following steps:

Data Set: A collection of molecules with known biological activities (e.g., IC50 values from an in vitro assay).

Molecular Descriptors: Numerical values that describe the chemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Assessing the predictive power of the model using statistical metrics and external test sets.

For pyrrolidine derivatives, QSAR models have been developed for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.govnih.gov These models can identify the key molecular features that are important for a particular activity. For example, a QSAR study might reveal that increasing the hydrophobicity or the number of hydrogen bond donors in a specific region of the molecule leads to higher potency.

For this compound and its analogs, a QSAR model could be developed to predict their activity against a specific target, which would be invaluable for guiding the synthesis of more potent compounds.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can also be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) spectra. nih.govnmrdb.org These predictions can be a powerful tool for structure elucidation and for validating the identity of a synthesized compound.

The prediction of NMR chemical shifts is typically done using DFT calculations. The magnetic shielding of each nucleus in the molecule is calculated, and from this, the chemical shifts can be determined. These predicted chemical shifts can then be compared to the experimentally measured values. A good agreement between the predicted and experimental spectra provides strong evidence for the proposed chemical structure.

In addition to NMR spectra, other spectroscopic parameters, such as infrared (IR) vibrational frequencies, can also be predicted computationally. beilstein-journals.org These theoretical predictions can aid in the assignment of experimental spectra, especially for complex molecules.

For this compound, computational prediction of its 1H and 13C NMR spectra would be a valuable step in its characterization. chegg.comchegg.com Discrepancies between the predicted and experimental spectra could indicate an incorrect structural assignment or the presence of different conformations in solution.

Reactivity and Derivatization Chemistry of 2 1,2,3,4 Tetrahydronaphthalen 1 Yl Pyrrolidine

Functionalization Reactions of the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a key site for functionalization, acting as a potent nucleophile. This allows for the introduction of a wide array of substituents, thereby modifying the compound's steric and electronic properties. The primary reactions at this position include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid byproduct. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for introducing substituted alkyl groups.

N-Acylation: The pyrrolidine nitrogen readily reacts with acylating agents like acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This transformation is generally high-yielding and converts the basic nitrogen into a neutral amide functional group, which can alter the molecule's chemical behavior and potential for hydrogen bonding. Even sterically hindered pyrrolidines can undergo acylation, although sometimes requiring modified conditions. rsc.org

N-Arylation: The introduction of an aryl group can be accomplished through nucleophilic aromatic substitution on an electron-deficient aromatic ring or, more commonly, through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the connection of various substituted phenyl or heteroaryl rings, significantly expanding the structural diversity of the derivatives. nih.gov

The following table summarizes common functionalization reactions of the pyrrolidine nitrogen.

| Reaction Type | Reagents | Product | Purpose |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | N-Alkyl pyrrolidine | Introduce alkyl substituents |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl pyrrolidine | Introduce complex alkyl groups |

| N-Acylation | Acid Chloride (RCOCl), Base (e.g., Et₃N) | N-Acyl pyrrolidine (Amide) | Convert amine to neutral amide |

| N-Arylation | Aryl halide (Ar-X), Pd catalyst, Base | N-Aryl pyrrolidine | Introduce aromatic substituents |

Modifications of the Tetrahydronaphthalene Moiety

The tetrahydronaphthalene (tetralin) portion of the molecule offers additional sites for chemical modification on both its aromatic and aliphatic rings. researchgate.netwikipedia.org

Aromatic Ring Functionalization: The benzene (B151609) ring of the tetralin system can undergo electrophilic aromatic substitution. The alkyl substituent attached to the aromatic ring is an activating group and directs incoming electrophiles to the ortho and para positions. However, the substitution pattern is often complex due to steric hindrance. Common reactions include:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using halogens (e.g., Br₂) with a Lewis acid catalyst to introduce bromine or chlorine atoms.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst.

Aliphatic Ring Functionalization: The saturated portion of the tetralin ring contains benzylic carbons at the C-1 and C-4 positions, which are susceptible to oxidation. Chemical oxidation of tetralin can be non-specific due to the activated nature of the benzylic positions. wur.nl Controlled oxidation can lead to the formation of ketones (tetralones) or alcohols (tetralols).

The table below outlines potential modifications to the tetrahydronaphthalene moiety.

| Moiety Part | Reaction Type | Reagents | Potential Products |

| Aromatic Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-substituted tetralin |

| Aromatic Ring | Electrophilic Halogenation | Br₂, FeBr₃ | Bromo-substituted tetralin |

| Aromatic Ring | Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted tetralin |

| Aliphatic Ring | Benzylic Oxidation | Oxidizing agent (e.g., CrO₃) | Tetralone or tetralol derivative |

Stereoselective Transformations of the Chemical Compound

The compound possesses a stereocenter at the C-1 position of the tetrahydronaphthalene ring, where the pyrrolidine ring is attached. This chirality is a crucial feature, and stereoselective synthesis or transformations are essential for applications in asymmetric catalysis and medicinal chemistry.

Stereoselective syntheses of related substituted pyrrolidines are well-documented and often employ one of several key strategies. mdpi.comresearchgate.net Asymmetric multicomponent reactions have been developed to construct highly substituted pyrrolidine rings with excellent diastereoselectivity in a single step. nih.gov For instance, reactions involving aldehydes, amines, and various dienophiles or cyclopropanes can yield complex pyrrolidines with multiple stereocenters. organic-chemistry.org Another powerful approach is the diastereoselective cyclization of acyclic precursors, where existing stereocenters in the starting material guide the formation of new stereocenters in the ring. nih.gov Biocatalytic methods, using enzymes like transaminases, have also emerged as a powerful tool for the asymmetric synthesis of 2-substituted pyrrolidines with high enantiomeric excess. acs.orgnih.gov

These established methodologies could be adapted for the synthesis of specific enantiomers or diastereomers of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine or its derivatives.

| Synthetic Strategy | Description | Key Feature |

| Asymmetric Multicomponent Reactions | One-pot reaction of three or more starting materials to form a complex product. nih.gov | High efficiency and stereocontrol in a single operation. |

| Diastereoselective Cyclization | Intramolecular ring-closing of a chiral acyclic precursor. nih.gov | Control of relative stereochemistry based on the precursor. |

| Biocatalytic Asymmetric Synthesis | Use of enzymes (e.g., transaminases) to create the chiral amine center. acs.org | High enantioselectivity and environmentally benign conditions. |

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene dipolarophile. | A classic and versatile method for constructing the pyrrolidine ring. nih.gov |

Applications as a Chiral Ligand or Organocatalyst in Organic Reactions

The structure of this compound, featuring a chiral secondary amine, is highly reminiscent of the privileged pyrrolidine scaffold found in many successful organocatalysts, such as proline and diarylprolinol silyl ethers. beilstein-journals.orgnih.govnih.govresearchgate.netbenthamdirect.commdpi.com These catalysts operate through various activation modes, most commonly via the formation of a nucleophilic enamine or a transient iminium ion with carbonyl compounds.

This compound is a prime candidate for use as an organocatalyst in a range of asymmetric transformations. The secondary amine can react with an aldehyde or ketone to form an enamine, which can then participate in stereoselective reactions. The bulky tetrahydronaphthalene group would create a defined chiral environment, effectively shielding one face of the enamine intermediate and directing the approach of an electrophile to the opposite face, thus inducing enantioselectivity.

Potential applications as an organocatalyst include:

Michael Additions: Catalyzing the conjugate addition of aldehydes or ketones to nitroolefins or α,β-unsaturated aldehydes.

Aldol (B89426) Reactions: Promoting the asymmetric aldol reaction between two different carbonyl compounds.

Mannich Reactions: Catalyzing the addition of an enolizable carbonyl compound to an imine.

α-Functionalization of Carbonyls: Including α-amination, α-oxidation, and α-halogenation reactions.

Furthermore, the pyrrolidine nitrogen can act as a coordinating atom, making N-functionalized derivatives potential chiral ligands for transition metal catalysis.

| Asymmetric Reaction | Substrates | Product Type | Catalytic Intermediate |

| Michael Addition | Aldehyde/Ketone + Nitroolefin | γ-Nitrocarbonyl | Enamine |

| Aldol Reaction | Aldehyde + Ketone | β-Hydroxycarbonyl | Enamine |

| Mannich Reaction | Aldehyde + Imine | β-Aminocarbonyl | Enamine |

| Diels-Alder Reaction | α,β-Unsaturated Aldehyde + Diene | Cyclohexene Derivative | Iminium Ion |

Supramolecular Chemistry and Host-Guest Interactions involving the Chemical Compound

While no specific studies on the supramolecular chemistry of this compound are available, its structural features suggest a potential for engaging in host-guest interactions. The molecule possesses distinct regions capable of participating in various non-covalent interactions, which are the foundation of supramolecular chemistry.

The key interaction sites are:

The Hydrophobic Tetrahydronaphthalene Moiety: This large, lipophilic group can be encapsulated within the hydrophobic cavity of host molecules like cyclodextrins or calixarenes.

The Aromatic Ring: The benzene portion of the tetralin system can participate in π-π stacking interactions with other aromatic systems, such as those in aromatic macrocycles or flat polyaromatic hydrocarbons.

The Pyrrolidine Nitrogen: The lone pair on the nitrogen atom can act as a hydrogen bond acceptor.

The N-H Proton: The proton on the nitrogen can act as a hydrogen bond donor.

These features could enable the compound to form well-defined supramolecular assemblies or host-guest complexes. For instance, its inclusion in a chiral cyclodextrin could lead to chiral recognition. The formation of dimers or larger aggregates through hydrogen bonding and π-stacking is also conceivable, potentially influencing its behavior in solution and in the solid state. These potential interactions remain a hypothetical area for future investigation.

Biological Target Identification and Mechanistic Studies Pre Clinical/in Vitro Focus

In Vitro Receptor Binding Affinity Profiling of the Chemical Compound and its Derivatives

The initial step in characterizing a new chemical entity often involves screening it against a panel of known biological receptors to determine its binding affinity and selectivity. Derivatives of the tetrahydronaphthalene-pyrrolidine scaffold have been evaluated against several receptor families, primarily serotonin (B10506), dopamine, and opioid receptors.

Radioligand binding assays have been instrumental in quantifying the affinity of these compounds for their targets. A series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, which are structurally related to the core compound, were assessed for their affinity for serotonin (5-HT) receptors, specifically the 5-HT7, 5-HT1A, and 5-HT2A subtypes, as well as the dopamine D2 receptor. nih.govnih.gov

Key findings from these binding studies revealed that several derivatives exhibit high affinity for the 5-HT7 receptor. nih.gov For instance, compounds such as 4-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide and 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide were identified as potent 5-HT7 receptor agonists. nih.govacs.org The latter, compound 44 , demonstrated a particularly high affinity with a K_i_ value of 0.22 nM and showed significant selectivity over 5-HT1A (200-fold) and 5-HT2A (>1000-fold) receptors. nih.govacs.org Further studies identified 4-[2-(1-Methylethyl)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide (19 ), 4-(2-diphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide (21 ), and 4-(2-dimethylaminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide (22 ) as potent 5-HT7 receptor agonists with K_i_ values ranging from 0.13 to 1.1 nM. nih.gov

Separately, in a different chemical series, derivatives featuring a 5-substituted tetrahydronaphthalen-2-yl-methyl group attached to an N-phenyl-N-(piperidin-4-yl)propionamide core were evaluated for their affinity towards opioid receptors. nih.gov These compounds showed moderate to good binding affinity and high selectivity for the μ-opioid receptor over the δ-opioid receptor. nih.gov For example, compounds with amino, acetamide, and hydroxyl substitutions at the 5th position of the tetrahydronaphthalene ring displayed binding affinities for the μ-opioid receptor in the nanomolar range (40 nM and 50 nM for specific analogues). nih.gov

Enzyme Inhibition and Activation Studies

Beyond direct receptor binding, derivatives of the core compound have been investigated for their ability to modulate enzyme activity. These studies are typically conducted using cell-free assays that isolate the enzyme of interest.

A key target identified for pyrrolidine (B122466) amide derivatives is N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of fatty acid ethanolamides like palmitoylethanolamide (PEA). nih.gov Pharmacological inhibition of NAAA is a therapeutic strategy for managing inflammation and pain. nih.gov In a study of pyrrolidine amide derivatives, several compounds were developed as low micromolar potent NAAA inhibitors. nih.gov Kinetic analysis of a lead compound from this series, 4g , revealed that it inhibited NAAA through a competitive and reversible mechanism. nih.gov

In another area, N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine derivatives were described as monoamine reuptake inhibitors. nih.gov These compounds were found to be selective dual inhibitors of serotonin (5-HT) and noradrenaline (NA) reuptake transporters. This dual inhibition is a well-established mechanism for antidepressant medications. The study also noted that promising analogues exhibited weak inhibition of the metabolic enzyme Cytochrome P450 2D6 (CYP2D6), which is a desirable characteristic for avoiding drug-drug interactions. nih.gov

Mechanistic Investigations of Biochemical Interactions

Understanding the specific noncovalent interactions between a ligand and its protein target is crucial for explaining its binding affinity and mechanism of action. nih.gov While detailed co-crystallography studies for 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine derivatives are not extensively reported in the provided literature, the nature of their biochemical interactions can be inferred from their structures and the properties of their binding sites.

The pyrrolidine ring, a core feature of the compound, is known to participate in specific, non-conventional interactions. researchgate.net Due to the constrained backbone torsion angle of the proline-like pyrrolidine structure, its ring atoms can engage in C-H···π interactions with aromatic residues and C-H···O interactions with oxygen-containing groups in a protein's binding pocket. researchgate.net These interactions can be significant in stabilizing the ligand-protein complex. researchgate.net

Structure-Activity Relationship (SAR) Studies Based on in vitro Biological Data

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by systematically modifying their chemical structure and evaluating the impact on their biological activity. Several SAR studies on derivatives of this compound have provided clear guidance for designing more potent and selective molecules.

For 5-HT7 Receptor Ligands:

Alkyl Chain Length: In the N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamide series, the length of the alkyl chain connecting the tetralin and piperazine moieties was critical. An optimal chain length of five methylenes was found to be preferred for high 5-HT7 receptor affinity. nih.govacs.org

Aryl Substitution: The substitution pattern on the aryl ring attached to the piperazine was a key determinant of both affinity and intrinsic activity. nih.govnih.gov Lipophilic substituents (e.g., -SCH_3, -CH(CH_3)_2, -N(CH_3)_2) at the 2-position of the aryl ring generally led to high-affinity agonists. nih.gov In contrast, introducing polar groups like -OH or -NHCH_3 at the same position switched the compound's functional activity from agonism to antagonism. nih.gov

Tetralin Nucleus: An unsubstituted 1,2,3,4-tetrahydronaphthalenyl nucleus was generally preferred for optimal 5-HT7 receptor affinity. nih.govacs.org

For NAAA Inhibitors:

Terminal Phenyl Group: For pyrrolidine amide derivatives, SAR studies examined various replacements for a terminal phenyl group. The data indicated that small, lipophilic substituents on this phenyl ring were preferable for achieving optimal inhibitory potency against NAAA. nih.gov

Linker Conformation: The flexibility of the linker region also played a dual role in potency and selectivity. Conformationally flexible linkers tended to increase the inhibitory potency against NAAA but simultaneously reduced selectivity over the related enzyme, fatty acid amide hydrolase (FAAH). nih.gov Conversely, using more conformationally restricted linkers did not enhance NAAA potency but did improve selectivity over FAAH. nih.gov

These SAR studies provide a rational basis for the medicinal chemistry efforts aimed at fine-tuning the pharmacological profile of this class of compounds.

Molecular Biology Approaches to in vitro Target Validation

Target validation is the process of confirming that a specific biological target, such as a receptor or enzyme, plays a crucial role in a disease process, making it a viable point for therapeutic intervention. This can be achieved through various methods, including molecular biology techniques applied to in vitro systems like cell lines. Such techniques might involve using CRISPR or RNA interference (RNAi) to knock down the gene encoding the target protein and observing whether this mimics the effect of the chemical compound. Another approach is to measure changes in the expression of downstream genes in response to compound treatment.

However, based on the available search results, there are no specific examples of in vitro target validation for this compound or its direct derivatives using molecular biology approaches like gene expression analysis in cell lines. The primary focus of the cited research has been on direct biochemical and pharmacological characterization through binding assays and enzyme inhibition studies.

Analytical Methodologies for 2 1,2,3,4 Tetrahydronaphthalen 1 Yl Pyrrolidine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful methods for separating complex mixtures. For compounds like 2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable tools.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely utilized technique for the analysis of pyrrolidine (B122466) and tetralin derivatives due to its versatility and sensitivity. nih.gov Reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. For instance, an assay for a tetrahydronaphthalene derivative in plasma involved a reversed-phase HPLC system for separation. nih.gov

Method parameters such as the column type, mobile phase composition, flow rate, and detector wavelength are optimized to achieve the desired separation and sensitivity. A typical HPLC method for a related pyrrolidine compound involved a cyano column with UV detection at 230 nm, demonstrating a linear range from 10 ng/mL to 20 µg/mL. nih.gov The choice of detector is crucial; UV-Vis detectors are frequently used as many organic molecules, including those with aromatic rings like the tetralin moiety, absorb light in the UV spectrum. nih.govresearchgate.net

| Parameter | Condition 1 (Pyrrolidine Derivative) nih.gov | Condition 2 (Tetralin Derivative) nih.gov |

|---|---|---|

| Technique | HPLC | Reversed-Phase HPLC |

| Stationary Phase (Column) | Cyano Column | Not specified |

| Mobile Phase | Not specified | Not specified |

| Detection | UV Absorbance at 230 nm | UV Absorbance at 280 nm |

| Lower Limit of Quantitation | 10 ng/mL | 20 ng/mL |

| Matrix | Dog Plasma | Dog, Human, Rat Plasma |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile organic compounds. amazonaws.com For a semi-volatile compound like this compound, GC can be an effective analytical method, often requiring derivatization to increase volatility and thermal stability. nih.gov In GC, the sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas.

The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase. Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a significant tool for the high-resolution analysis of pharmaceutically relevant molecules in complex biological matrices. nih.gov

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound possesses chiral centers, its enantiomers may exhibit different biological activities. Therefore, the separation and quantification of these enantiomers are critical. nih.gov Chiral chromatography is the primary method for this purpose, leveraging the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. sigmaaldrich.com

HPLC is the standard for chiral separations. nih.gov One effective approach for tetralin derivatives involves using β-cyclodextrins, either immobilized on a CSP or used as a mobile phase additive. researchgate.net Enantiomers fit differently into the chiral cavity of the cyclodextrin, leading to different retention times and enabling their separation. researchgate.net Cellulose- and amylose-based CSPs are also highly versatile and widely used for separating a broad range of chiral compounds. researchgate.net The resolution of enantiomers is influenced by factors such as the mobile phase composition (e.g., the type and concentration of alcohol in a normal-phase system) and temperature. researchgate.net

| Approach | Principle | Example Chiral Selectors | Reference |

|---|---|---|---|

| Chiral Stationary Phase (CSP) | Enantiomers interact differently with a chiral selector covalently bonded to the stationary phase. | β-Cyclodextrin bonded columns, Cellulose tris-benzoate (Chiralcel OJ), Amylose derivatives. | researchgate.netresearchgate.net |

| Chiral Mobile Phase Additive (CMPA) | A chiral selector is added to the mobile phase, forming transient diastereomeric complexes with the enantiomers, which are then separated on an achiral column. | β-Cyclodextrins. | researchgate.net |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Analysis and Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a high degree of selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. scribd.com This technique is highly effective for identifying and quantifying compounds in complex mixtures, such as biological fluids. nih.gov Following chromatographic separation, the analyte is ionized (e.g., via electrospray ionization, ESI) and the mass spectrometer separates and detects the ions based on their mass-to-charge ratio. Tandem mass spectrometry (LC-MS/MS) offers even greater specificity through techniques like multiple reaction monitoring (MRM), making it suitable for trace-level quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph to a mass spectrometer. It is considered a "gold standard" for the identification of volatile and semi-volatile organic compounds. amazonaws.com After separation in the GC column, compounds are fragmented and ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique "fingerprint" that can be used for definitive identification by comparison to spectral libraries. amazonaws.com

Spectroscopic Quantification Methods (e.g., UV-Vis spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV-Vis range. amhsr.org The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mt.comewadirect.com

For this compound, the presence of the tetrahydronaphthalene chromophore allows for direct quantification using UV-Vis spectrophotometry. nih.gov A calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. mt.com This method is often used as the detection principle in HPLC. nih.govnih.gov

Sample Preparation Techniques from Complex Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable analysis, especially when dealing with complex matrices like biological fluids or reaction mixtures. The primary goals are to isolate the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection. organomation.commdpi.com

Common steps in sample preparation include: organomation.com

Homogenization: Ensuring the sample is uniform before an aliquot is taken for analysis. epa.gov

Extraction: Separating the analyte from the sample matrix.

Purification (Clean-up): Removing co-extracted impurities that could interfere with the analysis.

Concentration: Increasing the analyte concentration to improve detection sensitivity.

For biological samples such as plasma, a common initial step is protein precipitation , often achieved by adding an organic solvent like acetonitrile. nih.gov This is frequently followed by an extraction technique.

Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). organomation.com

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for sample clean-up and concentration. mdpi.com The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities pass through. The analyte is then eluted with a small volume of a strong solvent. diva-portal.org A sensitive HPLC method for a pyrrolidine derivative used a selective solid-phase extraction from dog plasma prior to analysis. nih.gov Advanced SPE formats, such as microextraction in packed syringes (MEPS), offer miniaturization and automation capabilities. nih.gov

The choice of the appropriate sample preparation technique depends on the physicochemical properties of the analyte, the nature of the matrix, the required concentration levels, and the subsequent analytical method. mdpi.com

| Technique | Principle | Application Example | Reference |

|---|---|---|---|

| Protein Precipitation | Removal of proteins from biological fluids by adding a precipitating agent (e.g., organic solvent, acid). | Precipitation of plasma proteins with acetonitrile. | nih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility. | Extraction of organic pollutants from water using an organic solvent. | organomation.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the sample matrix passes through; analyte is then eluted. | Selective extraction of pyrrolidine derivatives from plasma. | nih.govmdpi.com |

| Microextraction by Packed Sorbent (MEPS) | A miniaturized form of SPE with the sorbent packed inside a syringe, allowing for automation and reduced solvent use. | Determination of various drugs in plasma samples. | nih.gov |

Future Perspectives and Emerging Avenues in 2 1,2,3,4 Tetrahydronaphthalen 1 Yl Pyrrolidine Research

Development of Next-Generation Synthetic Strategies for Scalable Production

The practical and widespread use of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine and its derivatives is contingent upon the development of efficient and scalable synthetic methods. Traditional multi-step syntheses can be time-consuming and low-yielding, hindering the production of large quantities required for extensive screening and application development. Future research is focused on overcoming these limitations through innovative synthetic strategies.

Key areas of development include:

Multicomponent Reactions (MCRs): MCRs offer a powerful approach to building molecular complexity in a single step from three or more starting materials. scitechdaily.combeilstein-journals.org The development of a one-pot MCR to construct the tetralin-pyrrolidine core would represent a significant leap in efficiency, reducing waste and purification steps. scitechdaily.com

Stereoselective Synthesis: The pyrrolidine (B122466) ring contains chiral centers, meaning that different stereoisomers can have vastly different biological activities. nih.govresearchgate.net Future synthetic methods will increasingly focus on stereoselective approaches, such as using chiral catalysts or starting from chiral precursors like L-proline, to produce specific, desired isomers. nih.govnih.gov